molecular formula C13H24ClNO3 B2553212 Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1415564-96-3

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2553212
CAS RN: 1415564-96-3
M. Wt: 277.79
InChI Key: YPFVNRTWHREQCU-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chemical entity that can be considered a derivative of pyrrolidine with potential applications in pharmaceutical chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound .

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine carboxylates can involve multiple steps, including the formation of pyrrolidine rings and the introduction of tert-butyl ester groups. For example, the large-scale preparation of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves debenzylation and ring hydrogenation in a one-pot process . Another study reports a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, demonstrating the versatility of tert-butyl ester intermediates in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylates can be characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds.

Chemical Reactions Analysis

Tert-butyl pyrrolidine carboxylates can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct, demonstrating the reactivity of the vinyl group in cycloaddition reactions . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that undergo coupling with nucleophiles to yield substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk and affect the overall reactivity of the compound. The thermal, X-ray, and DFT analyses of related compounds provide insights into their stability and electronic properties . For example, intramolecular hydrogen bonding can stabilize the molecular structure, as observed in the crystal structure of certain derivatives .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric Synthesis : The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy offers a practical approach to synthesizing chiral pyrrolidine derivatives. This method achieved high yields and enantiomeric excesses, suggesting potential applications in creating enantiomerically pure compounds for research and pharmaceutical development (Chung et al., 2005).

Chemical Synthesis and Characterization

  • Substituted Pyrrolidines : The study on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to its hydroxyalkyl counterpart demonstrates the influence of fluorination on the reduction process, highlighting the role of fluorinated groups in controlling stereochemistry and reactivity (Funabiki et al., 2008).
  • Crystal Structure Analysis : A study on tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provided detailed characterization through spectroscopic means and X-ray diffraction studies. This work underscores the importance of structural analysis in understanding compound properties (Naveen et al., 2007).

Synthetic Applications

  • Functionalized Pyrrolidinones : An efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the utility of highly functionalized pyrrolidinones in medicinal chemistry, particularly in the development of novel macrocyclic inhibitors (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFVNRTWHREQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCCl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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